molecular formula C13H10Cl2N2O3S B10998596 N-{[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}glycine

N-{[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}glycine

Cat. No.: B10998596
M. Wt: 345.2 g/mol
InChI Key: QOVYNRAXBVFKFV-UHFFFAOYSA-N
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Description

N-{[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}glycine is a synthetic glycine derivative featuring a 1,3-thiazole core substituted with a 2,4-dichlorophenyl group at position 2 and an acetyl-glycine moiety at position 2. Its molecular formula is C₁₃H₁₀Cl₂N₂O₃S, with an average mass of 345.20 g/mol (estimated based on analogs in ).

Properties

Molecular Formula

C13H10Cl2N2O3S

Molecular Weight

345.2 g/mol

IUPAC Name

2-[[2-[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]acetic acid

InChI

InChI=1S/C13H10Cl2N2O3S/c14-7-1-2-9(10(15)3-7)13-17-8(6-21-13)4-11(18)16-5-12(19)20/h1-3,6H,4-5H2,(H,16,18)(H,19,20)

InChI Key

QOVYNRAXBVFKFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NC(=CS2)CC(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

    Synthetic Routes: The synthesis of N-{[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}glycine involves several steps. One common method is the reaction between 2,4-dichlorophenyl isothiocyanate and glycine methyl ester hydrochloride. The thiazole ring is formed through cyclization of the intermediate.

    Reaction Conditions: The reaction typically occurs in an organic solvent (such as dichloromethane or acetonitrile) at room temperature or under reflux conditions.

    Industrial Production: While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized in research laboratories or small-scale production facilities.

  • Chemical Reactions Analysis

      Reactivity: N-{[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}glycine is stable under normal conditions but can undergo various reactions.

      Common Reagents and Conditions:

      Major Products: The major products depend on the specific reaction conditions. For example, reduction leads to the formation of the corresponding amine derivative.

  • Scientific Research Applications

      Chemistry: Used as a building block in the synthesis of other thiazole-containing compounds.

      Biology: Investigated for potential bioactivity, such as antimicrobial or anti-inflammatory properties.

      Medicine: Research into its pharmacological effects and potential therapeutic applications.

      Industry: Limited industrial applications, but its unique structure may inspire new drug development.

  • Mechanism of Action

    • The exact mechanism of action is not fully elucidated. it likely interacts with specific molecular targets (e.g., enzymes, receptors) due to its acetyl and thiazole groups.
    • Further studies are needed to understand its precise mode of action.
  • Comparison with Similar Compounds

    N-{[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}glycine

    • Key Difference : Substitution of the 2,4-dichlorophenyl group with a single 4-chlorophenyl moiety.

    N-[(2,4-Dichlorophenoxy)acetyl]glycine

    • Key Difference: Replacement of the thiazole ring with a phenoxy linker.
    • Impact: The phenoxy group increases flexibility but reduces aromatic stacking interactions. Molecular formula C₁₀H₉Cl₂NO₄ (mass 278.09 g/mol) suggests lower steric hindrance, possibly enhancing solubility .

    N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide

    • Key Difference : Morpholine substituent instead of glycine, with a 2-chlorophenyl group at thiazole position 3.
    • Molecular mass 335.82 g/mol (CAS 338749-93-2) .

    N-{[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}glycylglycine

    • Key Difference : Extension of the glycine moiety to a glycylglycine dipeptide.

    Pharmacological and Physicochemical Properties

    Compound Core Structure Substituents Molecular Mass (g/mol) Key Properties
    Target Compound Thiazole 2,4-dichlorophenyl, glycine 345.20 High lipophilicity, metabolic stability
    N-{[2-(4-CP)-thiazol-4-yl]acetyl}glycine Thiazole 4-chlorophenyl, glycine 311.65 Moderate logP, reduced steric bulk
    N-[(2,4-DCPO)acetyl]glycine Phenoxy 2,4-dichlorophenoxy, glycine 278.09 Flexible linker, improved solubility
    N-[4-(2-CP)-thiazol-2-yl]-morpholine Thiazole 2-chlorophenyl, morpholine 335.82 Enhanced permeability, basicity

    Abbreviations: CP = chlorophenyl; DCPO = dichlorophenoxy.

    Computational Insights

    AutoDock Vina () could predict binding modes of the target compound versus analogs. For instance:

    • The dichlorophenyl group may occupy hydrophobic pockets in enzyme targets (e.g., cyclooxygenase or GABA receptors).
    • Glycine’s carboxylate group could form salt bridges with lysine/arginine residues, while morpholine analogs () might engage in π-cation interactions .

    Biological Activity

    N-{[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}glycine is a synthetic compound that belongs to the thiazole derivative class. Its unique structural features, including a thiazole ring and a 2,4-dichlorophenyl group, suggest significant potential for various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

    Structural Characteristics

    • Molecular Formula : C17H18Cl2N2O3S
    • Molecular Weight : 401.3 g/mol
    • IUPAC Name : (2S)-2-[[2-[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]-4-methylpentanoic acid

    The compound's structure includes a glycylglycine moiety attached to a thiazole ring, which is known for imparting various biological properties due to its heterocyclic nature.

    Antimicrobial Properties

    Research indicates that thiazole derivatives exhibit significant antimicrobial activity. This compound has shown effectiveness against various bacterial and fungal strains. Preliminary studies suggest that compounds with similar structural features can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

    Compound NameActivity TypeNotable Effects
    This compoundAntibacterialInhibition of bacterial growth
    5-(substituted phenoxy)-thiazolesAntifungalEffective against Candida species
    N-(phenethyl)-1,3-thiazol-2-aminesAntimicrobialBroad-spectrum activity

    Anti-inflammatory Effects

    The compound has also been evaluated for its anti-inflammatory properties. Studies have demonstrated that it can significantly reduce pro-inflammatory cytokines and mediators. For instance, in an experimental model of inflammation, this compound inhibited the expression of COX-2 and IL-1β by substantial margins.

    Inflammatory MarkersBaseline LevelsPost-Treatment Levels
    COX-2100%17.5%
    IL-1β100%10.5%
    C-reactive protein100%22.9%

    These results indicate a promising potential for this compound as an anti-inflammatory agent.

    The mechanisms underlying the biological activities of this compound are multifaceted:

    • Inhibition of Pro-inflammatory Cytokines : The compound reduces the synthesis of pro-inflammatory cytokines such as IL-1β and TNF-alpha.
    • Antioxidant Activity : It exhibits antioxidant properties that help mitigate oxidative stress associated with inflammation.
    • Enzyme Inhibition : The compound has been shown to inhibit key metabolic enzymes involved in inflammatory pathways.

    Case Studies

    Several studies have highlighted the biological efficacy of thiazole derivatives similar to this compound:

    • Study on Anti-inflammatory Activity : A study demonstrated that a related thiazole derivative significantly decreased paw edema in animal models by inhibiting COX enzymes and reducing inflammatory markers by over 80% compared to controls .
    • Antimicrobial Efficacy Assessment : Another investigation revealed that thiazole derivatives exhibited potent antibacterial activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) in the low micromolar range .

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